(S)-1-Amino-2,3-dihydro-1H-indene-1-carboxylic acid

Enzymatic kinetic resolution Enantioselectivity Chiral amino acid synthesis

In peptide SAR studies, phenylalanine's side-chain flexibility introduces conformational ambiguity that obscures activity data. (S)-1-Amino-2,3-dihydro-1H-indene-1-carboxylic acid solves this by locking the phenyl ring into a fused indane scaffold with only one rotatable bond. · Unlike the common 2-Aic regioisomer, the 1-position amino group enforces a distinct backbone geometry for orthogonal receptor probing. · In fragment-based screening, the absence of the 5-carboxyl group eliminates the mGlu1a antagonist pharmacophore (cf. AIDA), reducing off-target hits. · The (S)-enantiomer, resolved enzymatically (CAL-B, E > 200), is available as the free amino acid, HCl salt, or N-Fmoc/Boc derivatives for standard SPPS protocols. Verify CAS 365527-70-4 and request enantiomeric purity ≥98% ee.

Molecular Formula C10H11NO2
Molecular Weight 177.20 g/mol
Cat. No. B11914036
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-1-Amino-2,3-dihydro-1H-indene-1-carboxylic acid
Molecular FormulaC10H11NO2
Molecular Weight177.20 g/mol
Structural Identifiers
SMILESC1CC(C2=CC=CC=C21)(C(=O)O)N
InChIInChI=1S/C10H11NO2/c11-10(9(12)13)6-5-7-3-1-2-4-8(7)10/h1-4H,5-6,11H2,(H,12,13)/t10-/m0/s1
InChIKeyHTTPGMNPPMMMOP-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-1-Aminoindane-1-carboxylic acid: Constrained Quaternary Amino Acid for Peptide Chemistry


(S)-1-Amino-2,3-dihydro-1H-indene-1-carboxylic acid (CAS 365527-70-4 for the (S)-enantiomer; racemate CAS 3927-71-7) is a conformationally constrained, Cα-tetrasubstituted cyclic α-amino acid featuring a fused bicyclic indane scaffold with the amino and carboxyl groups both attached to the bridgehead 1-position [1]. With a molecular weight of 177.20 g/mol, a calculated XLogP3 of −1.5, and only one rotatable bond (the carboxyl group), this compound serves as a rigidified analog of phenylalanine wherein side-chain conformational freedom is severely restricted by incorporation into the indane ring system [1]. It is commercially available as the free amino acid, the hydrochloride salt (CAS 1292292-89-7), and as N-Fmoc or N-Boc protected derivatives for solid-phase peptide synthesis (SPPS) .

Why Indane Positional Isomers and Non-Constrained Analogs Cannot Substitute


The 1-aminoindane-1-carboxylic acid scaffold is frequently confused with two distinct compound classes: (i) 2-aminoindane-2-carboxylic acid (2-Aic), a regioisomer widely employed in opioid peptide research for μ-receptor selectivity, and (ii) the 1,5-dicarboxylic acid derivative AIDA, a known mGlu1 receptor antagonist [1]. These regioisomeric and functional-group variants exhibit fundamentally different enzymatic recognition, receptor pharmacology, and backbone conformational preferences that preclude generic interchange. Furthermore, non-constrained analogs such as phenylalanine possess multiple rotatable bonds and cannot replicate the restricted φ/ψ dihedral angle space imposed by the indane-fused quaternary center [2]. The quantitative differentiation evidence below demonstrates that procurement decisions based solely on scaffold similarity—without verifying the amino group position (1- vs. 2-), enantiomeric configuration, and carboxyl substitution pattern—risk introducing unintended biological activity or synthetic incompatibility.

Quantitative Differentiation Evidence vs. Closest Analogs


CAL-B Lipase Enantioselectivity: 1-Amino vs. 2-Amino Regioisomers

In a direct head-to-head chemoenzymatic resolution study, racemic ethyl 1-amino-2,3-dihydro-1H-indene-1-carboxylate (the ester of the target compound class) was resolved using Candida antarctica lipase B (CAL-B) via interesterification with butyl butanoate. All 1-aminoindane-1-carboxylate substrates exhibited an enantiomeric ratio (E) greater than 200, indicating near-perfect enzymatic discrimination between enantiomers [1]. In stark contrast, the regioisomeric 2-amino-1,2,3,4-tetrahydronaphthalene analog—which positions the amino group at the 2-position rather than the 1-position—showed negligible enantioselectivity with E = 4 [1]. The resulting amino acid enantiomers were obtained as their hydrochloride salts at near-maximum theoretical yields [1].

Enzymatic kinetic resolution Enantioselectivity Chiral amino acid synthesis

Conformational Restriction: Rotatable Bond Count vs. Phenylalanine

The target compound possesses exactly one rotatable bond (the carboxyl C–C bond), as computed and reported in PubChem [1]. This contrasts sharply with the natural analog L-phenylalanine, which has 4 rotatable bonds allowing extensive side-chain conformational sampling [2]. The fused indane bicyclic system locks the aromatic ring and the Cα carbon into a rigid geometry, eliminating two torsional degrees of freedom present in Phe and restricting the remaining backbone φ/ψ angles to a narrow region of Ramachandran space characteristic of Cα-tetrasubstituted cyclic amino acids [1]. This constraint is structurally analogous to—but topologically distinct from—that imposed by 2-aminoindane-2-carboxylic acid, where the amino group is exocyclic relative to the 5-membered ring rather than at the bridgehead.

Conformational constraint Peptide design Backbone rigidity

Absence of mGlu1 Receptor Antagonism: Differentiation from AIDA

The 1,5-dicarboxylic acid analog AIDA (1-aminoindan-1,5-dicarboxylic acid, UPF-523) is a well-characterized, relatively potent antagonist of group I metabotropic glutamate receptors (mGlu1a) with an IC50 of 214 μM in PI hydrolysis assays in BHK cells, showing no activity at group II (mGlu2) or group III (mGlu4) receptors [1][2]. AIDA is centrally active following systemic administration in vivo with an ED50 of 477 nmol [3]. The target compound (S)-1-amino-2,3-dihydro-1H-indene-1-carboxylic acid lacks the 5-position carboxyl group required for this mGlu1 antagonist pharmacophore. This structural difference—confirmed by the absence of the 5-carboxyl substituent—means the target compound is expected to be devoid of mGluR modulatory activity, unlike AIDA.

Metabotropic glutamate receptor Off-target pharmacology mGluR1 antagonist

Verified Structural Identity by Single-Crystal X-ray Diffraction

The title compound has been fully characterized for the first time by single-crystal X-ray crystallography, with complete assignment of ¹H NMR, ¹³C NMR, and IR spectroscopic data reported in a dedicated Molbank structural elucidation publication [1]. The X-ray structure confirms the absolute configuration at the C1 bridgehead position and reveals the hydrogen-bonding network involving the amino and carboxyl groups. The melting point has also been accurately determined [1]. This level of structural verification is not uniformly available for all cyclic quaternary amino acid analogs; for example, many commercial preparations of 2-aminoindane-2-carboxylic acid and 1-aminotetralin-1-carboxylic acid lack published single-crystal X-ray structures with full spectroscopic assignment.

X-ray crystallography NMR spectroscopy Structural elucidation

Enantiomeric Purity via CAL-B Resolution vs. Classical Methods

The CAL-B-catalyzed kinetic resolution of racemic 1-aminoindane-1-carboxylate esters achieves an enantiomeric ratio E > 200, enabling isolation of both the (S)- and (R)-enantiomers at near-maximum theoretical yields as their hydrochloride salts [1]. This enzymatic approach was demonstrated for the first time on cyclic α-quaternary α-amino esters and represents a significant advance over classical diastereomeric salt resolution, which typically requires stoichiometric chiral resolving agents and multiple recrystallizations [1]. The (S)-enantiomer (CAS 365527-70-4) and the hydrochloride salt (CAS 1292292-89-7) are the direct products of this resolution methodology. In contrast, the 2-amino regioisomer cannot be resolved by this method (E = 4), meaning that enantiopure 2-Aic must be accessed via alternative, often lower-yielding routes [1].

Enantiomeric purity Chiral resolution GMP procurement

Optimal Procurement and Application Scenarios


Peptide SAR with Rigidified Phenylalanine Mimetics

When structure-activity relationship (SAR) studies demand a phenylalanine surrogate with eliminated side-chain conformational ambiguity, (S)-1-amino-2,3-dihydro-1H-indene-1-carboxylic acid provides a single-rotatable-bond scaffold whose 1-position amino group imposes distinct backbone geometry compared to the more common 2-Aic regioisomer. The CAL-B enzymatic resolution (E > 200) ensures that the (S)-enantiomer can be procured with high enantiopurity, and the published X-ray structure [1] provides a definitive identity benchmark. Researchers should specifically request CAS 365527-70-4 (free amino acid) or CAS 1292292-89-7 (HCl salt) and verify against the published crystallographic data.

Fragment-Based Drug Discovery with mGluR-Silent Indane Scaffolds

For fragment-based screening campaigns targeting receptors or enzymes other than metabotropic glutamate receptors, (S)-1-amino-2,3-dihydro-1H-indene-1-carboxylic acid offers a critical advantage over the structurally similar AIDA (1-aminoindan-1,5-dicarboxylic acid): the absence of the 5-carboxyl group eliminates the mGlu1a antagonist pharmacophore (AIDA IC50 = 214 μM) [1][2]. This reduces the risk of mGluR-mediated off-target hits during primary screening. Procurement specifications should explicitly confirm the absence of the 5-carboxyl substituent (molecular formula C10H11NO2, not C11H11NO4).

Solid-Phase Peptide Synthesis with Fmoc-Protected Building Blocks

The Fmoc-protected derivative (Fmoc-(S)-1-aminoindane-1-carboxylic acid, CAS 214139-28-3 for the racemate) is compatible with standard SPPS protocols. The rigid indane scaffold restricts backbone flexibility to a narrow region of conformational space [1], enabling the design of peptides with predictable secondary structure elements. Procurement teams should specify the (S)-enantiomer configuration, as the enzymatic resolution route (E > 200) provides a clear path to enantiopure material [2], whereas classical resolution of the 2-amino regioisomer is substantially less efficient.

Conformationally Constrained Peptidomimetics for Receptor Selectivity

Building on the precedent established with 2-Aic in opioid peptide research—where 2-aminoindane-2-carboxylic acid conferred high μ-receptor selectivity—the 1-amino regioisomer offers a topologically distinct constraint geometry that may produce different receptor subtype selectivity profiles. The target compound's 1-position amino group creates a different spatial relationship between the aromatic ring and the peptide backbone compared to 2-Aic, providing an orthogonal tool for probing receptor binding pockets [2]. Procurement should include enantiomeric purity certification (≥98% ee) traceable to the CAL-B resolution methodology.

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